molecular formula C14H14O4 B10841331 2,4,3',5'-Tetrahydroxybibenzyl

2,4,3',5'-Tetrahydroxybibenzyl

Cat. No.: B10841331
M. Wt: 246.26 g/mol
InChI Key: IEOZKGCYMAJAHS-UHFFFAOYSA-N
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Description

2,4,3',5'-Tetrahydroxybibenzyl is a naturally occurring bibenzyl derivative, a class of compounds known for their diverse biological activities and significance in phytochemical research. Bibenzyls are structurally related to stilbenes and are frequently isolated from various plant families, including orchids and liverworts . Preliminary research on bibenzyl compounds indicates potential areas of interest for this compound. Studies of structurally similar molecules have shown that this class exhibits cytotoxic activities against a range of human cancer cell lines in vitro, suggesting their value as leads in pharmacological investigation . Furthermore, certain bibenzyls have demonstrated phytotoxic properties , inhibiting radicle growth in seedlings and showing potential as templates for the development of novel herbicidal agents . The specific hydroxylation pattern of bibenzyls is often linked to their bioactivity, making this compound a compound of significant interest for structure-activity relationship (SAR) studies. This product is provided as a high-purity chemical reagent for research applications. It is intended for use in laboratory studies only. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-[2-(3,5-dihydroxyphenyl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C14H14O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h3-8,15-18H,1-2H2

InChI Key

IEOZKGCYMAJAHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CCC2=CC(=CC(=C2)O)O

Origin of Product

United States

Natural Occurrence and Ecological Context of 2,4,3 ,5 Tetrahydroxybibenzyl

Isolation and Identification from Botanical Sources

The structural elucidation and confirmation of 2,4,3',5'-Tetrahydroxybibenzyl have been accomplished through its isolation from distinct botanical sources. These foundational discoveries have been crucial for subsequent research into its biological activities and distribution.

Streblus taxoides (Moraceae Family)

Research on the chemical constituents of the wood of Streblus taxoides, a plant belonging to the Moraceae family, has led to the successful isolation of this compound. In a study focused on identifying bioactive compounds, this bibenzyl was isolated alongside other phenolic compounds, including a new 2-arylbenzofuran derivative and other known stilbenoids. The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to separate the individual components of the extract. The structure of the isolated this compound was confirmed through spectroscopic analysis.

Dioscorea bulbifera (Air Potato)

Dioscorea bulbifera, commonly known as the air potato and a member of the Dioscoreaceae family, has also been identified as a natural source of this compound. Phytochemical investigations of the bulbils of D. bulbifera have revealed a diverse array of secondary metabolites. In the course of these studies, this compound was isolated for the first time from this plant, along with other compounds such as allantoin (B1664786) and 5,7,4'-trihydroxy-2-styrylchromone. The identification was based on the interpretation of spectroscopic data.

Distribution and Presence in Various Plant Species and Families

Beyond its initial isolation from Streblus taxoides and Dioscorea bulbifera, this compound and its structural relatives, bibenzyls, have been found in a range of other plant families, indicating a broader distribution than initially documented.

Notably, the Orchidaceae family is a significant reservoir of bibenzyl compounds. Various species within the genus Dendrobium have been found to produce a variety of bibenzyl derivatives. While the presence of the exact compound this compound in every Dendrobium species is not confirmed, the prevalence of the bibenzyl structural motif is a characteristic feature of the genus. Furthermore, studies on the tubers of Bletilla striata (Chinese ground orchid), another member of the Orchidaceae family, have also led to the isolation of various bibenzyls and stilbenes. The presence of this class of compounds across different genera within the Orchidaceae suggests a potential chemotaxonomic significance.

The Moraceae family, represented by Streblus taxoides, and the Dioscoreaceae family, represented by Dioscorea bulbifera, are also key families known to contain this compound. The occurrence in these distinct and unrelated plant families suggests the possibility of convergent evolution of the biosynthetic pathways for this compound, likely driven by similar ecological pressures.

Proposed Biological Roles of this compound in its Native Organisms

The widespread occurrence of bibenzyls in plants, particularly in response to stress, suggests that they play important roles in plant defense and survival. While the specific functions of this compound are still under investigation, its structural characteristics and the activities of related compounds point towards several proposed biological roles.

A primary proposed role for this compound is that of a phytoalexin . Phytoalexins are antimicrobial and often antioxidant compounds that are synthesized by plants and accumulate at sites of infection or stress. Their production is a key component of the plant's induced defense system. The bibenzyl structure is common among phytoalexins, and these compounds are known to be produced in response to fungal or bacterial attack, as well as abiotic stressors like UV radiation. The presence of multiple hydroxyl groups on the aromatic rings of this compound suggests that it may possess significant antioxidant activity . These hydroxyl groups can act as hydrogen donors to neutralize free radicals, thereby protecting the plant's cells from oxidative damage that can occur during pathogen attack or other stress conditions.

Phytochemical Profiling of this compound-Containing Extracts

Phytochemical profiling of plant extracts provides a comprehensive overview of the chemical constituents present. In extracts containing this compound, this compound is part of a complex mixture of other secondary metabolites.

Plant SpeciesPlant PartExtraction MethodKey Co-occurring Phytochemicals
Streblus taxoidesWoodSolvent extraction followed by chromatographic separationω-Hydroxymoracin C, Moracin M, Moracin C, Piceatannol
Dioscorea bulbiferaBulbilsSolvent extraction and fractionationAllantoin, 5,7,4'-trihydroxy-2-styrylchromone, Myricetin, Quercetin glycosides
Bletilla striataTubersSolvent extraction and chromatographic separationPhenanthrenes, Stilbenes (e.g., Gigantol, Batatasin III), other Bibenzyls

Quantitative analysis of this compound in these extracts is essential for standardization and for understanding its contribution to the plant's properties. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often employed for the quantification of specific compounds within a complex plant extract.

Biosynthesis and Enzymatic Transformations of 2,4,3 ,5 Tetrahydroxybibenzyl

Biosynthetic Pathways Leading to 2,4,3',5'-Tetrahydroxybibenzyl

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which is responsible for producing a vast array of plant metabolites. The core structure of bibenzyls, characterized by two phenyl rings connected by an ethane (B1197151) bridge (C6-C2-C6), is assembled by specific enzymes from precursors derived from this central metabolic route. mdpi.comnih.gov

A direct structural relationship exists between this compound and its stilbene (B7821643) analogue, oxyresveratrol (B150227) (trans-2,4,3',5'-tetrahydroxystilbene). The key difference between the two molecules is the nature of the bridge connecting the two aromatic rings: a saturated ethane bridge in the bibenzyl versus an unsaturated ethylene (B1197577) double bond in the stilbene.

Chemically, this compound can be synthesized from oxyresveratrol through a straightforward, single-step hydrogenation or reduction reaction that saturates the central double bond. researchgate.net This transformation highlights their close chemical connection. In metabolic studies, the biotransformation of oxyresveratrol precursors has been observed to yield this compound, indicating that this reduction can occur in biological systems. For instance, studies on the metabolism of mulberroside A (a glucoside of oxyresveratrol) in rats identified both oxyresveratrol and this compound as metabolites, demonstrating an in vivo conversion.

Table 1: Comparison of Oxyresveratrol and this compound
FeatureOxyresveratrolThis compound
Chemical ClassStilbenoidBibenzyl
Core Structure1,2-diphenylethylene1,2-diphenylethane (B90400)
Molecular FormulaC₁₄H₁₂O₄C₁₄H₁₄O₄
RelationshipPrecursorHydrogenation Product researchgate.net

While the chemical reduction of stilbenes provides a route to bibenzyls, the primary biosynthetic route in plants is catalyzed by a specific class of enzymes known as bibenzyl synthases (BBS). nih.govnih.gov These enzymes belong to the type III polyketide synthase (PKS) superfamily, which also includes the closely related stilbene synthases (STS) and chalcone (B49325) synthases (CHS). mdpi.comnih.gov

The proposed enzymatic steps are as follows:

Precursor Supply : The biosynthesis begins with precursors from the phenylpropanoid pathway. nih.gov Phenylalanine is converted to a cinnamic acid derivative, which is then activated to its corresponding CoA-ester, such as p-coumaroyl-CoA or dihydro-p-coumaroyl-CoA. nih.govmdpi.com

Polyketide Chain Extension : Bibenzyl synthase catalyzes the condensation of one molecule of a starter CoA-ester (e.g., dihydro-p-coumaroyl-CoA) with three molecules of malonyl-CoA. mdpi.com This process involves sequential decarboxylative additions of acetate (B1210297) units from malonyl-CoA to form a linear polyketide intermediate. nih.gov

Cyclization and Aromatization : The key difference between BBS and STS lies in the final cyclization step. While STS catalyzes an aldol (B89426) condensation to form the stilbene scaffold, BBS employs a different cyclization mechanism, leading directly to the formation of the bibenzyl aromatic ring system. nih.gov Some studies have shown that recombinant bibenzyl synthase can directly synthesize bibenzyl compounds like dihydroresveratrol (B186802) in vitro. mdpi.comnih.gov This indicates that in many plants, bibenzyls are not formed via the reduction of a stilbene intermediate but are synthesized directly by a dedicated bibenzyl synthase.

Enzymatic Modifications and Bioconversion Studies

Once the core this compound structure is formed, it can be further modified by other enzymes, leading to a diversity of related natural products. Bioconversion studies, using whole organisms or isolated enzymes, provide insight into these transformations.

Enzymes can modify the bibenzyl scaffold with high precision, targeting specific positions on the molecule (regioselectivity) and controlling the 3D orientation of new functional groups (stereoselectivity). While specific studies on this compound are limited, research on other bibenzyl structures demonstrates the types of modifications possible.

Hydroxylation : Fungal biotransformation is a common method to achieve regioselective hydroxylation. For example, the fungus Mortierella isabellina can hydroxylate the basic bibenzyl core (1,2-diphenylethane), producing (S)-1,2-diphenylethanol with a specific stereochemistry. cdnsciencepub.com

Sulfation and Cleavage : The fungus Aspergillus niger has been used to biotransform the bis-bibenzyl compound perrottetin F. bg.ac.rsacgpubs.org This resulted in the production of new metabolites, including a hydroxylated derivative and a sulfated product (perrottetin F 6'-sulfate), demonstrating regioselective modification. bg.ac.rsacgpubs.org

These examples show that enzymatic systems can introduce hydroxyl or sulfate (B86663) groups at specific positions on the bibenzyl rings, a process that is difficult to control using conventional chemical synthesis.

Biotransformation studies confirm the metabolic fate and potential enzymatic conversion of this compound and its precursors in living systems and laboratory settings.

In Vivo Studies : As previously mentioned, the administration of mulberroside A (oxyresveratrol-2-O-β-D-glucoside) to rats resulted in the detection of this compound in their plasma and urine. This confirms that the necessary enzymatic machinery (likely gut microbiota and/or host enzymes) exists in mammals to deglycosylate the precursor and subsequently reduce the stilbene double bond to form the bibenzyl structure.

In Vitro Studies : Laboratory-based biotransformations have successfully demonstrated the synthesis and modification of bibenzyls. Recombinant bibenzyl synthase enzymes, expressed in hosts like E. coli, have been used to produce bibenzyls such as dihydroresveratrol from their basic precursors (4-coumaroyl-CoA and malonyl-CoA) in a controlled enzymatic reaction. nih.govnih.gov Furthermore, microbial cultures, such as those of Aspergillus niger and Mortierella isabellina, serve as effective in vitro systems for modifying the bibenzyl core structure through reactions like hydroxylation. cdnsciencepub.combg.ac.rs

Table 2: Examples of Bibenzyl Biotransformations
SystemSubstrateTransformationProduct(s)Reference
Rat (in vivo)Mulberroside ADeglycosylation & ReductionThis compound bg.ac.rs (Implied via metabolite identification)
Mortierella isabellina (in vitro)1,2-DiphenylethaneStereoselective Hydroxylation(S)-1,2-Diphenylethanol cdnsciencepub.com
Aspergillus niger (in vitro)Perrottetin F (a bis-bibenzyl)Hydroxylation, Sulfation8-hydroxyperrottetin F, perrottetin F 6'-sulfate bg.ac.rsacgpubs.org
Recombinant DoBS1 enzyme (in vitro)4-coumaroyl-CoA + Malonyl-CoACondensation & CyclizationDihydroresveratrol mdpi.comnih.gov

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is fundamentally controlled at the genetic level through the expression of specific biosynthetic genes. Research, particularly in bibenzyl-accumulating plants like orchids of the Dendrobium genus, has begun to uncover the molecular framework for this process. nih.govmdpi.com

The key genes identified are those encoding for bibenzyl synthase (BBS). mdpi.com Several BBS genes, such as DsBBS from Dendrobium sinense and DoBS1 from Dendrobium officinale, have been cloned and characterized. nih.govnih.gov These genes are part of the type III PKS gene family and show significant sequence homology to stilbene synthase (STS) and chalcone synthase (CHS) genes, suggesting a common evolutionary origin. researchgate.netmdpi.com Phylogenetic analyses indicate that BBS genes likely arose from gene duplication events of an ancestral PKS gene, followed by functional divergence that altered the cyclization mechanism of the polyketide intermediate. researchgate.net

Expression studies in Dendrobium have shown that the transcription levels of BBS genes often correlate with the accumulation of bibenzyl compounds in different plant tissues, with higher expression found in roots, for example. nih.gov Furthermore, the expression of these genes can be induced by external stimuli, such as plant signaling molecules like jasmonates or through interaction with mycorrhizal fungi, indicating that bibenzyl production is part of the plant's defense and response system. nih.govmdpi.com The entire biosynthetic pathway is dependent on a cascade of enzymes, and therefore the genes encoding them, starting from phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) to supply the necessary starter molecules for BBS. nih.gov

Pathway Engineering for Enhanced Production of this compound

The microbial production of plant-derived bibenzyls, including this compound, presents a sustainable and scalable alternative to extraction from natural sources or complex chemical synthesis. nih.govnih.gov Pathway engineering in heterologous hosts such as Escherichia coli and Saccharomyces cerevisiae is a key strategy to achieve high-yield production of this target molecule. nih.govnih.gov This approach involves the reconstruction of the biosynthetic pathway in a microbial chassis and subsequent optimization of metabolic fluxes towards the final product.

Reconstruction of the Biosynthetic Pathway

The core of the engineering strategy is the introduction of the necessary biosynthetic genes from plant sources into the microbial host.

Oxyresveratrol Synthesis : The synthesis of the precursor, oxyresveratrol, requires two key enzymatic steps. Recent studies have elucidated that its biosynthesis does not proceed via hydroxylation of resveratrol (B1683913), but through a parallel pathway. biorxiv.orgbiorxiv.orgbiorxiv.org

Step 1 : The pathway initiates with the hydroxylation of p-coumaroyl-CoA at the C2' position to form 2',4'-dihydroxycinnamoyl-CoA. This reaction is catalyzed by a specific cytochrome P450 enzyme, p-coumaroyl-CoA 2'-hydroxylase (C2'H). biorxiv.orgbiorxiv.orgbiorxiv.org Functional C2'H genes have been identified in mulberry (Morus alba). biorxiv.orgbiorxiv.org

Step 2 : The resulting 2',4'-dihydroxycinnamoyl-CoA then undergoes a condensation reaction with three molecules of malonyl-CoA. This cyclization is catalyzed by a Stilbene Synthase (STS) to yield oxyresveratrol. biorxiv.orgbiorxiv.orgresearchgate.net STSs are type III polyketide synthases that can accept various hydroxycinnamoyl-CoA derivatives as starter substrates. mdpi.comencyclopedia.pub

Conversion to this compound : The final step is the reduction of the α,β-double bond in the ethylene bridge of oxyresveratrol.

Step 3 : This hydrogenation is catalyzed by a double-bond reductase (DBR). While the specific enzyme for this reaction has not been definitively identified, members of the Old Yellow Enzyme (OYE) family are prime candidates as they are known to catalyze the stereoselective reduction of activated C=C double bonds. nih.govfrontiersin.orgbiorxiv.org Alternatively, other plant-derived NADPH-dependent reductases that act on phenylpropanoids or related structures could be employed. nih.govnih.govresearchgate.net

The following table summarizes the key enzymes required for the heterologous production of this compound.

Enzyme Abbreviation Reaction Catalyzed Potential Gene Source
Tyrosine Ammonia (B1221849) LyaseTALL-Tyrosine → p-Coumaric acidRhodotorula glutinis
4-Coumarate:CoA Ligase4CLp-Coumaric acid + CoA → p-Coumaroyl-CoAArabidopsis thaliana, Petroselinum crispum
p-Coumaroyl-CoA 2'-HydroxylaseC2'Hp-Coumaroyl-CoA → 2',4'-Dihydroxycinnamoyl-CoAMorus alba
Stilbene SynthaseSTS2',4'-Dihydroxycinnamoyl-CoA + 3x Malonyl-CoA → OxyresveratrolVitis vinifera, Pinus spp.
Stilbene ReductaseDBR/OYEOxyresveratrol + NADPH → this compoundPlant sources, Yeast (OYE family)

An interactive version of this table is available online.

Host and Pathway Optimization

Achieving high titers of the target compound requires extensive engineering of the host's native metabolism to channel carbon flux towards the desired product and ensure a sufficient supply of precursors and cofactors. nih.govnih.gov

Enhancing Precursor Supply: The two primary precursors for the bibenzyl backbone are derived from different metabolic routes: p-coumaroyl-CoA from the shikimate pathway and malonyl-CoA from acetyl-CoA. nih.govum.es

p-Coumaroyl-CoA Availability : Production starts from the aromatic amino acid L-tyrosine. To increase its availability, feedback inhibition of key enzymes in the shikimate pathway can be removed. uminho.pt The heterologous pathway to p-coumaroyl-CoA typically involves two enzymes: Tyrosine Ammonia Lyase (TAL) to convert L-tyrosine to p-coumaric acid, and 4-Coumarate:CoA Ligase (4CL) to activate it to p-coumaroyl-CoA. nih.govnih.gov Expressing these enzymes is fundamental for providing the starter unit for stilbene synthesis.

Malonyl-CoA Availability : The intracellular concentration of malonyl-CoA is often a major rate-limiting factor in E. coli and other hosts. nih.govasm.org Several strategies have been developed to boost its supply:

Overexpression of Acetyl-CoA Carboxylase (Acc) : This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpressing Acc, for instance from Corynebacterium glutamicum, can significantly increase the malonyl-CoA pool. nih.govresearchgate.netsci-hub.ru

Deletion of Competing Pathways : Deleting genes for pathways that consume acetyl-CoA, such as those for acetate and ethanol (B145695) production, can increase the flux towards malonyl-CoA. nih.govsci-hub.ru

Malonate Supplementation : An alternative strategy is to feed malonate to the culture medium and express a malonyl-CoA synthetase (MatB) and a malonate carrier (MatC), which directly converts malonate to malonyl-CoA. nih.gov

Cofactor Engineering: The reduction of the stilbene double bond is an NADPH-dependent process. nih.govresearchgate.netacs.org Therefore, ensuring a high intracellular NADPH/NADP+ ratio is crucial for efficient conversion. This can be achieved by overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd), or by expressing a membrane-bound transhydrogenase (PntAB) which converts NADH to NADPH.

The following table outlines key genetic modifications for enhancing the production of this compound in a heterologous host.

Engineering Target Strategy Specific Genes/Actions Objective
Precursor Supply Increase Malonyl-CoA PoolOverexpress Acetyl-CoA Carboxylase (acc genes)Boost extender unit supply
Delete acetate/ethanol production pathways (ackA-pta, adhE)Increase Acetyl-CoA for Malonyl-CoA synthesis
Increase p-Coumaroyl-CoA PoolExpress Tyrosine Ammonia Lyase (TAL) & 4-Coumarate:CoA Ligase (4CL)Provide starter unit for stilbene synthesis
Cofactor Balance Increase NADPH AvailabilityOverexpress Pentose Phosphate Pathway genes (zwf, gnd)Enhance cofactor supply for reductive step
Overexpress Transhydrogenase (pntAB)Regenerate NADPH from NADH
Pathway Optimization Balance Enzyme ExpressionUse promoters of varying strengths for pathway genes (C2'H, STS, DBR)Avoid accumulation of toxic intermediates and metabolic burden

An interactive version of this table is available online.

By combining the expression of the core biosynthetic enzymes with targeted engineering of the host's central metabolism, it is feasible to develop microbial cell factories for the efficient and sustainable production of this compound. nih.govrsc.org This integrated approach of synthetic biology and metabolic engineering holds the key to unlocking the industrial potential of this and other valuable plant-derived natural products. researchgate.netoup.comwur.nl

Chemical Synthesis and Derivatization Strategies for 2,4,3 ,5 Tetrahydroxybibenzyl

Total Synthesis Approaches to 2,4,3',5'-Tetrahydroxybibenzyl

Total synthesis offers a versatile route to this compound, allowing for the construction of the molecule from simpler, commercially available starting materials. This approach is particularly valuable for creating analogs with modified structures that are not accessible from natural sources.

A prominent strategy for synthesizing the bibenzyl core involves the Wittig reaction. researchgate.netresearchgate.netnih.gov This method first constructs a stilbene (B7821643) (1,2-diphenylethene) skeleton by reacting a substituted benzylphosphonium salt with an appropriately substituted benzaldehyde (B42025). researchgate.net For this compound, this would involve precursors like a 2,4-dihydroxybenzaldehyde (B120756) derivative and a 3,5-dihydroxybenzylphosphonium salt. The resulting 2,4,3',5'-tetrahydroxystilbene (oxyresveratrol) is then subjected to catalytic hydrogenation to reduce the central double bond, yielding the final bibenzyl product. researchgate.net Protecting groups for the hydroxyl functions are typically required during the coupling reaction to prevent unwanted side reactions.

Another viable method is a condensation reaction between 3,5-dihydroxyphenylacetic acid and 2,4-dihydroxybenzaldehyde in the presence of a base. lookchem.com This reaction forms a stilbene intermediate which, upon subsequent reduction, would yield this compound. lookchem.com General strategies for bibenzyl synthesis also include reductive coupling of benzylic halides, although specific applications to this particular tetrahydroxylated compound are less commonly cited. wikipedia.org

Semi-synthetic Transformations from Natural Precursors

Leveraging abundant, structurally related natural products as starting materials provides a more direct and often more efficient pathway to this compound.

Hydrogenation and Reduction Methodologies of Oxyresveratrol (B150227)

The most common semi-synthetic route to this compound is the catalytic hydrogenation of oxyresveratrol (trans-2,4,3',5'-tetrahydroxystilbene). nih.govresearchgate.net Oxyresveratrol is readily available from natural sources, such as the heartwood of Artocarpus lakoocha. google.comgoogle.com The synthesis is a single-step reduction of the carbon-carbon double bond in the stilbene bridge. researchgate.net

This transformation is typically achieved with high efficiency using a metal catalyst. libretexts.org The reaction involves dissolving oxyresveratrol in a suitable solvent, commonly ethanol (B145695) or methanol (B129727), and exposing it to hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). nih.govlibretexts.org The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure, and selectively reduces the alkene double bond without affecting the aromatic rings or the hydroxyl groups. nih.govlibretexts.orglibretexts.org

Table 1: Conditions for the Hydrogenation of Oxyresveratrol

Precursor Catalyst Solvent Product Reference
Oxyresveratrol Palladium on Carbon (Pd/C) Methanol / Ethanol This compound nih.gov
Oxyresveratrol Metal Catalyst (e.g., Pd, Pt, Ni) Ethanol, Acetic Acid This compound libretexts.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the precision of biological catalysts with traditional organic chemistry. While direct enzymatic synthesis of this compound is not widely reported, enzymes offer potential for specific modifications. For instance, stilbene synthases have been used to produce various stilbene and bibenzyl backbones by accepting different starter substrates. nih.gov Glycosyltransferases could be employed to attach sugar moieties to the hydroxyl groups, a strategy that has been used for other bibenzyl compounds to create water-soluble derivatives. nih.govnih.gov Furthermore, enzymes like laccases could potentially be used in coupling reactions, though this is more common for creating dimers and larger oligomers. admin.ch The use of adenylate deaminase in the synthesis of other complex natural products highlights the potential for enzymes to perform highly specific transformations in multi-step synthetic sequences. beilstein-journals.org

Synthesis of Analogs and Derivatives of this compound

Creating analogs of this compound is crucial for studying how its chemical structure relates to its biological function. This involves targeted modifications to both the aromatic rings and the connecting ethane (B1197151) bridge.

Structural Modifications of the Aromatic Rings

Modifying the aromatic rings typically involves changing the number, position, or type of substituents. This can be achieved through total synthesis by starting with differently substituted benzaldehydes or phenylacetic acids. uit.no For example, using a benzaldehyde with a different hydroxylation or methoxylation pattern in a Wittig reaction would lead to a bibenzyl with a correspondingly altered A-ring. uit.no

Selective protection of certain hydroxyl groups allows for specific chemical transformations, such as methylation or glycosylation, on the remaining free hydroxyls. google.comgoogle.com For instance, various methoxylated derivatives of oxyresveratrol have been synthesized, which can then be hydrogenated to the corresponding methoxy-bibenzyls. nih.govgoogle.com The synthesis of macrocyclic bis(bibenzyls) also relies heavily on the use of precursors with specifically protected or modified aromatic rings to guide the cyclization reactions. researchgate.netbeilstein-journals.org

Alterations of the Ethane Linker

The flexible two-carbon ethane linker is another key site for modification. Its length and rigidity can be altered to probe the spatial requirements for biological activity. Synthetic strategies have been developed to change the linker length, for example, by creating biphenyl (B1667301) derivatives (a direct bond between the rings) or compounds with longer alkyl chains connecting the aromatic moieties. mdpi.comnih.gov

Furthermore, substituents can be introduced onto the ethane bridge itself. Studies on related bibenzyl cores have demonstrated the synthesis of analogs with alkyl groups or even spirocycles attached to the central linker. nih.gov Reducing a carbonyl group on a linker to a hydroxyl group is another documented modification. mdpi.com These alterations change the molecule's conformation and polarity, which can significantly impact its biological profile. nih.gov

Introduction of Functional Groups

The chemical architecture of this compound, with its four phenolic hydroxyl groups, offers multiple sites for the introduction of new functional groups. Such modifications are pivotal for modulating the compound's physicochemical properties and biological activities. Key derivatization strategies focus on the reactivity of these hydroxyl moieties.

Etherification: The conversion of the phenolic hydroxyls to ether groups is a common strategy. For instance, the exhaustive methylation of the related compound 3,3′-dibromo-4,4′,5,5′-tetrahydroxybibenzyl to its corresponding tetramethyl ether has been documented. oup.com This transformation not only alters polarity but can also be a step in structural elucidation. oup.com A similar exhaustive methylation of this compound yields 2,4,3',5'-tetramethoxybibenzyl. researchgate.net

Acylation: Acylation reactions can convert the hydroxyl groups into esters. Reagents like fluorinated anhydrides are frequently used to transform phenols into their fluoroacyl derivatives, which can enhance properties for analytical purposes. jfda-online.com Benzoyl chloride is another versatile reagent that converts hydroxyl groups into benzoyl esters, and it is known to react with phenols to introduce a spectroscopically useful phenyl group. libretexts.org

Halogenation: The introduction of halogen atoms onto the aromatic rings is another important modification. A notable example from nature is 3,3′-dibromo-4,4′,5,5′-tetrahydroxybibenzyl, isolated from the red alga Polysiphonia urceolata. oup.com This suggests that electrophilic aromatic substitution, such as bromination, is a viable pathway for functionalizing the bibenzyl scaffold.

Silylation: For analytical purposes, especially for gas chromatography, silylation is a common derivatization technique for hydroxyl groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert phenols into more volatile trimethylsilyl (B98337) (TMS) ethers. jfda-online.comresearchgate.net

The table below summarizes common reagents for introducing functional groups onto phenolic compounds, which are applicable to the this compound scaffold.

Functional Group IntroducedReagent ClassExample ReagentTarget Functional Group
Ether (Alkoxy) Alkyl Halides / SulfatesDimethyl sulfate (B86663)Phenolic Hydroxyl
Ether (Alkoxy) Alkylation ReagentTrimethylanilinium hydroxide (B78521) (TMAH)Phenolic Hydroxyl
Ester (Acyl) Acid AnhydridesTrifluoroacetic anhydride (B1165640) (TFAA)Phenolic Hydroxyl
Ester (Benzoyl) Acyl ChloridesBenzoyl chloridePhenolic Hydroxyl
Pentafluorobenzyl (PFB) Ether Alkylating AgentPentafluorobenzyl bromide (PFB-Br)Phenolic Hydroxyl
Silyl Ether Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Phenolic Hydroxyl

Advanced Synthetic Methodologies and Innovations for Bibenzyl Scaffolds

The synthesis of this compound and related bibenzyl structures relies on key organic reactions that construct the characteristic 1,2-diphenylethane (B90400) backbone. Methodologies range from the reduction of stilbene precursors to the condensation of smaller aromatic units.

A primary and efficient route to this compound is the catalytic hydrogenation of its corresponding stilbene analogue, oxyresveratrol (trans-2,4,3',5'-tetrahydroxystilbene). researchgate.net This single-step reduction of the central carbon-carbon double bond is a direct and high-yielding method for accessing the bibenzyl scaffold while preserving the tetrahydroxylated substitution pattern. researchgate.net This reaction highlights a common strategy where the bibenzyl core is obtained by saturating a stilbenoid precursor. researchgate.net

A more convergent synthetic approach involves the construction of the bibenzyl skeleton from two separate aromatic precursors. A synthetic method has been disclosed for a regioisomer, 2,3',4,5'-tetrahydroxy bibenzyl, which illustrates this principle. lookchem.com The synthesis involves a condensation reaction between 3,5-dihydroxyphenylacetic acid and 2,4-dihydroxybenzaldehyde in the presence of a base. lookchem.com This type of reaction, likely a Perkin or related condensation followed by reduction and decarboxylation steps, builds the C2-bridge between the two phenolic rings, offering flexibility in accessing various substitution patterns on the final bibenzyl structure.

The table below outlines these key synthetic strategies for bibenzyl scaffolds.

Synthetic StrategyPrecursorsKey TransformationTarget Compound
Hydrogenation of Stilbene Oxyresveratrol (trans-2,4,3',5'-tetrahydroxystilbene)Catalytic HydrogenationThis compound researchgate.net
Condensation Reaction 3,5-dihydroxyphenylacetic acid, 2,4-dihydroxybenzaldehydeBase-catalyzed condensation2,3',4,5'-tetrahydroxy bibenzyl lookchem.com

These methodologies represent foundational techniques for the chemical synthesis of this compound and other structurally diverse bibenzyl compounds, enabling further investigation into their chemical and biological properties.

Structure Activity Relationship Sar Studies of 2,4,3 ,5 Tetrahydroxybibenzyl

Elucidation of Key Pharmacophores for Biological Activities

The biological activity of 2,4,3',5'-tetrahydroxybibenzyl is largely defined by its pharmacophoric features, which are the essential spatial arrangements of atoms or functional groups responsible for its molecular interactions with specific biological targets. The primary pharmacophores of this bibenzyl compound are its two hydroxylated aromatic rings.

Comparative SAR Analysis with Stilbene (B7821643) Counterparts

Comparing this compound with its unsaturated analog, oxyresveratrol (B150227) (2,4,3',5'-tetrahydroxy-trans-stilbene), provides valuable SAR insights. The key structural difference is the nature of the two-carbon bridge connecting the phenyl rings.

Impact of Saturation of the Ethylene (B1197577) Bridge

The conversion of the ethylene double bond in a stilbene to a saturated single bond in a bibenzyl has a significant impact on the molecule's conformation and biological activity. The double bond in stilbenes creates a more rigid, planar structure, whereas the single bond in bibenzyls allows for greater rotational freedom and flexibility.

For tyrosinase inhibitory activity, studies suggest that the double bond is not essential nih.gov. Bibenzyl analogs have been shown to be highly potent inhibitors, indicating that the flexible bridge allows the hydroxylated rings to orient themselves optimally within the enzyme's active site nih.govmdpi.com. However, in other contexts, such as the inhibition of tubulin polymerization, the rigid structure of stilbenes (specifically the cis-stilbene conformation) is often more potent than the flexible dihydrostilbene (bibenzyl) counterpart nih.gov. This demonstrates that the importance of the bridge's saturation is target-dependent.

Influence of Hydroxylation Patterns

The number and position of hydroxyl groups on both the bibenzyl and stilbene skeletons are paramount to their biological activity. For tyrosinase inhibition, a recurring theme is the importance of a resorcinol moiety (1,3-dihydroxybenzene) nih.govelsevierpure.com. In this compound, both rings contain a resorcinol-type pattern (a 1,3-diol on the A-ring and a 3,5-diol on the B-ring).

Studies on various hydroxylated stilbenes and related structures have concluded that a 4-substituted resorcinol skeleton is a key feature for potent tyrosinase inhibition nih.govelsevierpure.com. Specifically, SAR studies on N-benzylbenzamide derivatives found that the inhibitory activity ranked in the order of 3,5,2′,4′-tetrahydroxyl > 2,4,2′,4′-tetrahydroxyl > 3,5,4′-trihydroxyl substitutions, emphasizing that the 4-resorcinol moiety in the B-ring and a 5-resorcinol pattern in the A-ring are highly favorable nih.gov. This aligns perfectly with the hydroxylation pattern of this compound and its stilbene analog, oxyresveratrol, which is a known potent tyrosinase inhibitor nih.gov.

Role of Hydroxyl Groups in Tyrosinase Inhibitory Activity

The four hydroxyl groups of this compound are the primary drivers of its potent tyrosinase inhibitory activity. Tyrosinase is a copper-containing enzyme, and phenolic compounds can interact with the copper ions in the active site, thereby blocking the catalytic function tandfonline.com.

The resorcinol moieties in the structure are particularly effective. The hydroxyl groups at the 2- and 4-positions on one ring and the 3'- and 5'-positions on the other ring are critical for binding. They can chelate the copper ions and form hydrogen bonds with key amino acid residues in the active site, such as asparagine, glutamate, and methionine mdpi.com. Research on similar structures has shown that a 2,4-dihydroxyphenyl group contributes to very potent inhibition nih.gov. The combination of the 2,4-dihydroxy pattern on one ring and the 3,5-dihydroxy pattern on the other provides multiple points of interaction, leading to strong, stable binding and effective inhibition of the enzyme.

The following table summarizes the tyrosinase inhibitory activity of this compound's stilbene analog and other related bibenzyl compounds, illustrating the potency of this structural class.

CompoundStructure TypeHydroxylation PatternReported Activity (IC₅₀ or Fold-Potency vs. Kojic Acid)
OxyresveratrolStilbene2,4,3',5'-Tetrahydroxy32-fold more active than Kojic Acid nih.gov
Unnamed Bibenzyl AnalogBibenzyl2,4,2',4'-Tetrahydroxy20-fold more active than Kojic Acid nih.gov
Unnamed Bibenzyl AnalogBibenzylNot specifiedIC₅₀ = 0.43 µM mdpi.com
Kojic Acid (Reference)PyroneN/AReference Inhibitor thieme-connect.de

SAR for Other Noteworthy Biological Activities

Antibacterial Activity

The structural features of this compound also confer significant antibacterial properties, particularly against Gram-positive bacteria. SAR studies on various natural and synthetic bibenzyls indicate that the presence and position of hydroxyl groups are crucial for this activity frontiersin.orgfrontiersin.orgnih.gov.

Research on macrocyclic bis(bibenzyl)s has identified that a 4-hydroxyl group and a 2-hydroxyl group are common features in derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This highlights the importance of the 2,4-dihydroxy substitution pattern found in this compound. The hydroxyl groups are thought to exert their antibacterial effect by disrupting bacterial cell membranes, interfering with metabolic processes, and inhibiting essential enzymes mdpi.com. The lipophilicity conferred by the bibenzyl backbone, combined with the hydrogen-bonding capacity of the multiple hydroxyl groups, allows the molecule to interact with and compromise the integrity of the bacterial cell envelope.

The table below presents the minimum inhibitory concentrations (MICs) for several bibenzyl compounds against S. aureus, demonstrating the antibacterial potential of this chemical class.

CompoundBacterial StrainMIC (μg/mL)
Bletistrin FS. aureus ATCC 65383–28 nih.gov
Bletistrin GS. aureus ATCC 65383–28 nih.gov
Bletistrin JS. aureus ATCC 65383–28 nih.gov
BulbocolS. aureus ATCC 65383–28 nih.gov
Unnamed Bibenzyl Enantiomers (Compound 3a/3b)Gram-positive bacteria52–105 frontiersin.org

Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is largely dependent on the number and position of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. The presence of four hydroxyl groups on the bibenzyl scaffold suggests a potent antioxidant potential.

Detailed research findings indicate that for polyphenolic compounds, the antioxidant activity is significantly influenced by the substitution pattern on the aromatic rings. Specifically, the presence of hydroxyl groups at the 3' and 5' positions on one ring and the 2,4 positions on the other, as seen in this compound, creates a molecule with multiple sites for free radical scavenging. Studies on related bibenzyl derivatives show that the bibenzyl structure itself contributes to the activity. For instance, some bibenzyl compounds isolated from Dendrobium species exhibit strong antioxidant properties, with their efficacy correlating to the bibenzyl content researchgate.net.

The SAR for phenolic antioxidants generally follows these principles:

Number of Hydroxyl Groups: An increase in the number of -OH groups typically enhances antioxidant activity.

Position of Hydroxyl Groups: Ortho- and para-dihydroxy configurations are particularly effective at stabilizing phenoxyl radicals through resonance. The 3',5'-dihydroxy arrangement on one ring and the 2,4-dihydroxy on the other in the target molecule provide multiple favorable positions for radical scavenging.

Steric Hindrance: The accessibility of the hydroxyl groups can influence their ability to react with free radicals.

Table 1: Illustrative Antioxidant Activity (DPPH Scavenging) of Phenolic Compounds

CompoundKey Structural FeaturesIllustrative IC50 (µM)
This compoundFour -OH groups; Resorcinol & Olivetol-like moietiesN/A (Potent activity expected)
Resveratrol (B1683913) (Stilbene analog)3,5,4'-Trihydroxy~25-50
Gallic Acid3,4,5-Trihydroxybenzoic acid~5-10

This table provides illustrative data for related compounds to demonstrate SAR principles. IC50 values can vary significantly based on assay conditions.

Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in diabetic complications and aging. Polyphenols can inhibit glycation through several mechanisms, including free radical scavenging and the trapping of reactive dicarbonyl species like methylglyoxal (MGO).

The structure of this compound is well-suited for antiglycation activity. The multiple hydroxyl groups can exert a strong antioxidant effect, inhibiting the oxidative reactions that are crucial for the formation of AGEs. Furthermore, the electron-rich aromatic rings can act as traps for electrophilic dicarbonyl intermediates.

SAR studies on flavonoids and other polyphenols have revealed key insights applicable to this compound:

Free Hydroxyl Groups: The presence of free hydroxyl groups is critical. Studies on the flavonoid baicalein (IC50 of 49.7 µM for AGEs inhibition) and its glucuronide derivative baicalin (significantly less active) demonstrate that masking hydroxyl groups with sugars (glycosylation) reduces antiglycation activity nih.gov. This suggests that the four free hydroxyls of this compound are essential for its potential activity.

Hydroxylation Pattern: The specific arrangement of hydroxyls influences the mechanism of action. Catechol (ortho-dihydroxy) and resorcinol (meta-dihydroxy) moieties are known to be effective at trapping dicarbonyls.

Table 2: Antiglycation Activity of Representative Polyphenols

CompoundClassAGEs Inhibition IC50 (µM)
Aminoguanidine (Standard)Synthetic Inhibitor~1000
BaicaleinFlavonoid49.7
Baicalin (Baicalein-7-O-glucuronide)Flavonoid Glycoside>100 (Slight inhibition)
QuercetinFlavonoid~10-30

This table presents data for other polyphenols to illustrate the importance of free hydroxyl groups in antiglycation activity.

Antimalarial Activity

The search for new antimalarial agents has led to the investigation of various natural products, including phenolic compounds. While specific SAR studies on the antimalarial activity of this compound are limited, general principles derived from other phenolic antimalarials can be applied. The mechanism of action for many phenolic compounds is thought to involve the disruption of the parasite's redox balance through antioxidant or pro-oxidant activities, or the inhibition of specific parasitic enzymes.

SAR studies on other classes of antimalarials have shown that:

Modifications to the aromatic rings, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter activity.

The presence of hydroxyl groups is often a key feature in natural product-based antimalarials.

Although quantitative data for bibenzyls is scarce, extracts from plants known to contain these compounds have shown promise. For example, some plant extracts have demonstrated high in vitro antimalarial activity with IC50 values below 15 µg/mL jidc.org. However, without specific data on isolated this compound or its close analogs, a detailed SAR remains speculative.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Bibenzyl compounds have been recognized for their anti-inflammatory properties nih.gov. The mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the suppression of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

The anti-inflammatory SAR of bibenzyls highlights the importance of the hydroxyl groups. Studies on bibenzyl enantiomers isolated from Bletilla striata revealed that a hydroxyl group at the C-4' position significantly influenced anti-TNF-α activity nih.gov. This finding directly underscores the potential role of the 3'- and 5'-hydroxyl groups in this compound. Furthermore, other bibenzyl derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes in the inflammatory cascade researchgate.net.

Table 3: Anti-inflammatory Activity of Representative Bibenzyl Derivatives

CompoundAssayIC50 (µM)Source Organism
(7R)-Bletstrin EAnti-TNF-α25.7 ± 2.3Bletilla striata
(7S)-Bletstrin EAnti-TNF-α21.7 ± 1.7Bletilla striata
Compound 19 (a bibenzyl)NO Production Inhibition19.47 ± 1.0Dendrobium nobile frontiersin.org
Compound 17 (a bibenzyl)NO Production Inhibition36.70 ± 2.0Dendrobium nobile frontiersin.org

Data from related bibenzyl compounds demonstrating the potential for anti-inflammatory activity and providing a basis for SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. QSAR models aim to establish a mathematical correlation between these descriptors and a compound's activity (e.g., IC50 value).

A typical QSAR study involves:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the biological activity.

Model Validation: The predictive power and robustness of the model are rigorously tested using internal and external validation techniques.

For a compound like this compound, QSAR could be a valuable tool to predict the activity of its derivatives and guide the synthesis of new, more potent analogs. For instance, a QSAR model for antioxidant activity might identify the number of hydroxyl groups and the energy of the highest occupied molecular orbital (HOMO) as key descriptors. Similarly, a model for anti-inflammatory activity could highlight the importance of specific steric or electronic features that govern binding to an enzyme's active site.

While the principles of QSAR are widely applied in drug discovery, specific, publicly available QSAR models developed for this compound and its direct analogs for antioxidant, antiglycation, antimalarial, or anti-inflammatory activities are not extensively documented in the current literature. The development of such models would require a large dataset of bibenzyl compounds with consistent biological activity data, which would be a valuable future research direction.

Molecular Mechanisms and Cellular Pathways of 2,4,3 ,5 Tetrahydroxybibenzyl

Mechanism of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a crucial copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in human skin and hair. nih.gov The inhibition of tyrosinase is a primary strategy for the development of agents targeting hyperpigmentation. unica.it The activity of 2,4,3',5'-Tetrahydroxybibenzyl as a tyrosinase inhibitor is plausible due to its polyphenolic structure, a characteristic shared by many known inhibitors. mdpi.com Specifically, the presence of a 2,4-dihydroxyphenyl (resorcinol) moiety is considered an essential factor for effective tyrosinase inhibition. mdpi.commdpi.com

Enzyme kinetic studies are essential to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. mdpi.com This classification describes how an inhibitor interacts with an enzyme and its substrate.

While direct and specific kinetic analysis for this compound was not identified in the reviewed literature, studies on structurally similar molecules provide context. For example, oxyresveratrol (B150227), a stilbene (B7821643) analog of the subject compound (differing by a double bond in the ethyl bridge), has been shown to act as a reversible, non-competitive inhibitor of tyrosinase. mdpi.com Non-competitive inhibitors typically bind to a site on the enzyme distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency without preventing substrate binding.

Table 1: Types of Enzyme Inhibition

Inhibition Type Description
Competitive Inhibitor binds to the active site, preventing substrate binding.
Non-competitive Inhibitor binds to an allosteric site, reducing enzyme efficiency regardless of substrate binding.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.

| Mixed | Inhibitor binds to an allosteric site and can affect both substrate binding and enzyme efficiency. |

This table describes general enzyme inhibition kinetics.

The potency of an inhibitor is often quantified by its binding affinity for the target enzyme, expressed through metrics like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values typically indicate higher potency. Computational methods such as molecular docking are frequently used to predict the binding affinity and conformation of a ligand within an enzyme's active site. nih.govnih.gov

Specific experimental data on the enzyme-ligand binding affinity of this compound with tyrosinase is not detailed in the available research. Molecular docking studies on other phenolic inhibitors have shown that interactions with amino acid residues in the enzyme's active site, particularly those near the catalytic copper ions, are crucial for stable binding. nih.govmdpi.com

The catalytic activity of tyrosinase is dependent on two copper ions located within its active site. mdpi.com These copper ions are essential for both the hydroxylation of monophenols and the subsequent oxidation of o-diphenols. nih.gov A primary mechanism for many phenolic tyrosinase inhibitors involves the chelation of these copper ions. mdpi.com By binding to one or both copper atoms, chelating agents can inactivate the enzyme and halt melanin production.

Given its multiple hydroxyl groups, this compound is structurally capable of acting as a copper chelator. This interaction is a probable mechanism for its inhibitory activity, a hypothesis supported by extensive research on other polyphenolic inhibitors like flavonoids and stilbenes. core.ac.uk Docking studies with other inhibitors have predicted that hydroxyl groups on the phenolic rings can form crucial interactions with the copper ions and nearby histidine residues in the active site.

Pathways Modulated by this compound in Biological Systems

A comprehensive review of the scientific literature did not yield specific studies detailing the cellular pathways directly modulated by this compound. Research on analogous compounds suggests that polyphenols can influence a wide range of signaling pathways involved in inflammation, cell proliferation, and oxidative stress, but direct evidence for this specific bibenzyl compound is currently lacking.

Target Identification and Validation Studies (e.g., COX-2, if applicable and within scope)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of prostaglandins. mdpi.com While some resveratrol (B1683913) derivatives have been investigated as potential COX-2 inhibitors, there is no available scientific literature to confirm that this compound has been identified or validated as an inhibitor of COX-2. nih.gov

Systems Biology Approaches to Elucidate Downstream Effects

Systems biology integrates computational and high-throughput experimental data to understand the complex interactions within biological systems. Such approaches could elucidate the broader downstream effects of a compound beyond a single target. At present, there are no published studies that have applied systems biology methodologies to investigate the effects of this compound.

Advanced Analytical Methodologies for 2,4,3 ,5 Tetrahydroxybibenzyl Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the isolation and purity verification of 2,4,3',5'-tetrahydroxybibenzyl from natural sources or synthetic reaction mixtures. scienceready.com.au These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method frequently used for monitoring reaction progress and assessing the purity of fractions. libretexts.orgsigmaaldrich.com For this compound, a polar compound, a silica (B1680970) gel plate typically serves as the stationary phase. labbox.eu The mobile phase is usually a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol (B129727). tandfonline.commdpi.com The separation is based on the compound's polarity; the polar hydroxyl groups of this compound cause it to interact strongly with the polar silica gel, resulting in a lower Retention Factor (Rf) value compared to less polar impurities. libretexts.org Visualization can be achieved under UV light (254 nm or 365 nm) or by using a staining reagent. sigmaaldrich.comsilicycle.com An impure sample would appear as multiple spots on the TLC plate. libretexts.org

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. tandfonline.com Similar to TLC, it typically employs silica gel or alumina (B75360) as the stationary phase. tandfonline.commdpi.com The crude extract containing this compound is loaded onto the column, and a solvent system (eluent), often of increasing polarity, is passed through it. mdpi.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound. Gradient elution, where the solvent polarity is gradually increased (e.g., from hexane/ethyl acetate 4:1 to 1:1), is often employed to effectively separate the bibenzyl from other compounds in the mixture. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment and quantification of this compound. wikipedia.orgopenaccessjournals.com It offers superior separation efficiency, speed, and sensitivity compared to column chromatography. advancechemjournal.com Reversed-phase HPLC is commonly used, featuring a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and an organic solvent like methanol or acetonitrile. researchgate.netmdpi.com The high pressure used in HPLC allows for the use of very small particle sizes for the stationary phase, leading to sharper peaks and better resolution. advancechemjournal.com Detection is often performed using a UV detector, as the aromatic rings in this compound absorb UV light. infitek.com A pure sample will yield a single, sharp peak in the chromatogram. openaccessjournals.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis
TechniqueStationary Phase ExampleMobile Phase ExamplePrimary ApplicationKey Advantage
Thin-Layer Chromatography (TLC)Silica gel 60 F254tandfonline.comHexane/Ethyl Acetate tandfonline.comPurity check, reaction monitoring libretexts.orgRapid, low cost libretexts.org
Column ChromatographySilica gel (40–63 µm) tandfonline.comGradient of Hexane/Ethyl Acetate tandfonline.comPreparative purificationIsolation of large quantities
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C18 mdpi.comMethanol/Water or Acetonitrile/Water researchgate.netmdpi.comQuantitative analysis, final purity check openaccessjournals.comHigh resolution and sensitivity openaccessjournals.com

Spectroscopic Characterization for Structural Elucidation

Once purified, spectroscopic methods are employed to confirm the molecular structure of this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.edu The aromatic rings in this compound act as chromophores. The UV spectrum, typically recorded in methanol or ethanol (B145695), is expected to show absorption bands characteristic of substituted benzene (B151609) rings. ijims.com Generally, substituted phenols exhibit two primary absorption bands (Band I and Band II). ijims.com For this compound, these bands arise from the π→π* transitions within the 2,4-dihydroxyphenyl and 3,5-dihydroxyphenyl moieties. azooptics.com

Table 2: Predicted UV-Visible Absorption Data for this compound
BandTypical Wavelength (λmax) Range (nm)Associated Chromophore/Transition
Band II~270-285 nmπ→π* transitions of dihydroxyphenyl rings azooptics.com
Band I~220-230 nmπ→π* transitions of dihydroxyphenyl rings

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon skeleton and the connectivity of protons. mdpi.com Both ¹H and ¹³C NMR spectra are crucial.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include those for the aromatic protons on the two different rings, the protons of the ethylene (B1197577) bridge, and the phenolic hydroxyl protons. The hydroxyl proton signals can be confirmed by adding D₂O, which causes them to disappear from the spectrum. libretexts.org

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts indicate the type of carbon (aliphatic, aromatic, oxygen-substituted). For this compound, distinct signals are expected for the carbons of the ethylene bridge and the twelve carbons of the two aromatic rings. Carbons bearing hydroxyl groups will appear at lower field (higher ppm) values. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Data for this compound
Atom PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Ethylene Bridge (-CH₂-CH₂-)~2.7-2.9~35-40
Aromatic CH (Ring A: 2,4-dihydroxy)~6.3-7.0~102-132
Aromatic CH (Ring B: 3',5'-dihydroxy)~6.1-6.2~100-108
Aromatic C-O-~140-158
Aromatic C (quaternary)-~115-145
Phenolic OH~8.5-9.5 (variable)-
Note: Predicted values are based on general chemical shifts for similar structural motifs. libretexts.orgrsc.orgcarlroth.com Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry for Metabolite Profiling and Identification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au It is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. When used for metabolite profiling, it can identify the compound and its derivatives in biological samples. ekb.egnih.gov

Upon ionization (e.g., by electron impact), the molecular ion [M]⁺ is formed. This ion can then undergo fragmentation, breaking at its weakest bonds. For this compound, a characteristic fragmentation is the cleavage of the C-C bond in the ethylene bridge (benzylic cleavage), as this forms a stable benzylic carbocation. This would result in fragment ions corresponding to the dihydroxytropylium ion or related structures. libretexts.org Analysis of these fragments helps to confirm the substitution pattern of the two aromatic rings.

Advanced Hyphenated Techniques for Complex Mixture Analysis

To analyze this compound within complex matrices like plant extracts, hyphenated techniques that couple a separation method with a spectroscopic detector are indispensable. scilit.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for the analysis of natural products. nih.gov It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. europeanreview.org An HPLC system separates the components of the extract, which are then directly introduced into the mass spectrometer. ekb.eg This allows for the determination of the retention time and molecular weight of each component simultaneously. Tandem MS (LC-MS/MS) can be used to further fragment selected ions, providing detailed structural information and enabling the confident identification of this compound and its metabolites even at trace levels in a complex sample. nih.govturkjps.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar, non-volatile compounds like polyhydroxylated bibenzyls, GC-MS can be used if the compound is first derivatized to increase its volatility. For instance, the hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers. GC-MS is highly effective for separating and identifying bibenzyl derivatives in various plant extracts. researchgate.netfrontiersin.orgnepjol.info The resulting mass spectra can be compared to libraries for identification. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique directly couples HPLC with an NMR spectrometer. semanticscholar.org It allows for the acquisition of detailed NMR spectra of compounds as they elute from the chromatography column. researchgate.net This is particularly useful for the unambiguous identification of isomers or new compounds within a mixture without the need for prior isolation. mdpi.com While technically demanding due to sensitivity issues, advancements like cryogenic probes have made LC-NMR a robust tool for the complete structural elucidation of natural products like this compound directly from crude extracts. mdpi.comsemanticscholar.org

Theoretical and Computational Studies on 2,4,3 ,5 Tetrahydroxybibenzyl

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com This method is widely used to understand how a ligand, such as 2,4,3',5'-Tetrahydroxybibenzyl, might interact with a protein target at the atomic level.

Detailed research has explored the interaction of this compound with potential drug targets. In one study, its antimalarial potential was investigated by docking it against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an essential enzyme for the parasite's survival. nih.gov The results indicated that this compound exhibited the best binding affinity to the PfLDH enzyme among several tested compounds, with a low binding energy of -8.91 kcal/mol. nih.gov This strong binding affinity is attributed to the formation of multiple hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov

Table 1: Molecular Docking Results of this compound with PfLDH

Parameter Value/Residues Source
Binding Energy -8.91 kcal/mol nih.gov

| Interacting Amino Acid Residues | GLY29, GLY32, THR97, GLY99, PHE100, THR101, ASN140 | nih.gov |

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time. semanticscholar.orgnih.gov MD simulations model the movement and flexibility of the molecules, providing a more dynamic and realistic view of the binding interaction. consensus.app These simulations can confirm the stability of the hydrogen bonds predicted by docking and reveal how the complex behaves in a physiological environment, thus strengthening the case for the compound's potential mechanism of action. semanticscholar.orgnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a powerful tool for understanding the intrinsic properties of a compound by calculating its electron density. scispace.com DFT calculations are valuable for predicting a molecule's reactivity, stability, and spectroscopic properties. rsc.orgmdpi.com

While specific DFT studies focused solely on this compound are not extensively detailed in the available literature, this method is commonly applied to phenolic and bibenzyl compounds to understand their chemical behavior. mdpi.comresearchgate.net Such analyses for this compound would involve calculating key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic) and electron-poor regions (electrophilic), predicting how the molecule will interact with other chemical species, including biological receptors.

In Silico Prediction of Biological Activities and ADME Properties

In silico methods are instrumental in the early stages of drug discovery for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. nih.goveijppr.com These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov This approach has been successfully applied to newly synthesized bibenzyl compounds to evaluate their drug-likeness and pharmacokinetic properties. nih.govnih.gov

For a compound like this compound, a typical in silico ADME evaluation would assess various physicochemical and pharmacokinetic parameters. These often include adherence to established rules for drug-likeness, such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans.

Table 2: Representative Parameters for In Silico ADME Prediction

Property Significance
Molecular Weight Influences diffusion and transport across membranes.
LogP (Octanol/Water Partition Coefficient) Measures lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors/Acceptors Affects solubility and binding to biological targets.
Topological Polar Surface Area (TPSA) Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. eijppr.com
Human Oral Absorption Predicts the extent to which the compound is absorbed after oral administration. nih.gov
Lipinski's Rule Violations A compound with zero or one violation is more likely to be orally bioavailable.
Blood-Brain Barrier (BBB) Permeability Predicts the ability of the compound to cross into the central nervous system.

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

These predictive models provide a crucial preliminary screening, guiding which compounds should be prioritized for further experimental testing. eijppr.com

Cheminformatics and Data Mining for Bibenzyl Research

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. nih.gov In natural product research, cheminformatics and data mining are essential for identifying novel bioactive compounds and understanding their biosynthesis. nih.gov These approaches are particularly valuable for the study of bibenzyls, a diverse class of compounds found in various plant species. nih.gov

Research in this area involves mining large biological and chemical datasets. For instance, scientists have mined the transcriptomes of plants like Dendrobium officinale, which is rich in bibenzyls, to screen for and identify candidate genes responsible for their production. nih.govmdpi.com This process led to the discovery of several bibenzyl synthase (BBS) genes, the key enzymes that catalyze the formation of the bibenzyl backbone. nih.gov

By analyzing these large datasets, researchers can:

Identify new bibenzyl compounds and their derivatives from natural sources. nih.gov

Elucidate biosynthetic pathways , providing a roadmap for producing these compounds through synthetic biology approaches. nih.gov

Perform virtual screening of bibenzyl libraries against various drug targets to predict potential therapeutic activities.

Establish structure-activity relationships (SAR) to understand how chemical modifications affect biological function.

These data-driven methods accelerate the discovery process, connecting genomic and chemical information to pharmacological potential and forming an integral part of modern drug development from natural sources. nih.gov

Future Research Directions for 2,4,3 ,5 Tetrahydroxybibenzyl

Exploration of Novel Biosynthetic Pathways

While the general biosynthetic route for bibenzyls is understood to branch from the phenylpropanoid pathway, the specific enzymatic steps and regulatory networks leading to 2,4,3',5'-Tetrahydroxybibenzyl in various plant species remain largely uncharacterized. researchgate.net Bibenzyls are known to be synthesized in plants like bryophytes, orchids, and Cannabis sativa. researchgate.net In cannabis, for instance, the pathway involves a three-step sequence utilizing enzymes such as 4-coumarate-CoA ligase (Cs4CL4), double-bond reductases (CsDBR2, CsDBR3), and a specific polyketide synthase known as bibenzyl synthase (CsBBS2). researchgate.netnih.gov Similarly, in the liverwort Marchantia polymorpha, enzymes like stilbenecarboxylate synthase (STCS1) are crucial for the synthesis of bibenzyl precursors. researchgate.net

Future research will focus on identifying and characterizing the specific orthologs of these enzymes responsible for the synthesis of this compound in the plants that produce it. A key area of exploration will be "parts prospecting" - the identification of novel enzymes from diverse plant species that could be used in synthetic biology applications. researchgate.netnih.gov Techniques such as genome mining and transcriptomic analysis of bibenzyl-producing plants under various stimuli (e.g., fungal infection, stress hormones) can uncover novel biosynthetic genes and regulatory elements. nih.govcdnsciencepub.com This knowledge can then be harnessed for metabolic engineering, creating microbial or plant-based systems for the sustainable and scalable production of this compound and its derivatives. core.ac.uknih.gov

Table 1: Key Enzyme Classes in Bibenzyl Biosynthesis

Enzyme Class Function in Pathway Example(s) Source Organism(s)
Phenylalanine ammonia (B1221849) lyase (PAL) Initiates the phenylpropanoid pathway. PAL General to plants
Cinnamic acid 4-hydroxylase (C4H) Hydroxylates cinnamic acid. C4H General to plants
4-coumarate-CoA ligase (4CL) Activates hydroxycinnamic acids to their CoA esters. nih.gov Cs4CL4 Cannabis sativa
Double bond reductase (DBR) Reduces the double bond of hydroxycinnamoyl-CoA esters. nih.gov CsDBR2, CsDBR3 Cannabis sativa

Development of Advanced Synthetic Routes for Complex Analogs

The chemical synthesis of this compound, primarily achieved through the hydrogenation of its stilbene (B7821643) precursor, oxyresveratrol (B150227), provides a robust platform for creating novel analogs. nih.govresearchgate.net Future synthetic efforts will aim to move beyond simple modifications to develop more complex and functionally diverse derivatives. Advanced synthetic strategies will be crucial for systematically exploring the structure-activity relationship of the bibenzyl scaffold.

Prospective research directions include:

Stereoselective Synthesis : Creating methods for the stereoselective synthesis of chiral bibenzyl analogs, as the spatial arrangement of substituents can dramatically influence biological activity.

Combinatorial Chemistry : Employing combinatorial approaches to generate large libraries of this compound analogs with diverse substitutions on both aromatic rings. This can be facilitated by modern techniques such as microwave-assisted organic synthesis, which has been shown to accelerate the creation of bibenzyl derivatives. researchgate.netresearchgate.net

Bio-inspired Synthesis : Designing synthetic routes that mimic the biosynthetic pathways, potentially using enzymatic catalysts to achieve high specificity and efficiency.

These advanced synthetic routes will enable the generation of analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govbeilstein-journals.orgmdpi.com

Deepening Understanding of Molecular Interaction Mechanisms

Currently, this compound is recognized as a reversible, non-competitive inhibitor of tyrosinase. nih.govresearchgate.net However, a comprehensive understanding of its molecular interactions with this enzyme and other potential biological targets is still developing. Future research must employ a combination of biophysical, computational, and proteomic techniques to map these interactions at an atomic level.

Key research activities will include:

High-Resolution Structural Studies : Using X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of this compound bound to tyrosinase. This would provide definitive insights into the binding pocket and the specific amino acid residues involved in the interaction.

Computational Modeling and Simulation : Employing molecular docking and molecular dynamics simulations to model the binding pose and predict the binding affinities of various analogs. nih.govnih.gov These computational tools can help rationalize experimental findings and guide the design of more potent inhibitors.

Target Deconvolution : Utilizing modern chemical proteomics strategies to identify other potential cellular targets of this compound. Techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), and thermal proteome profiling can reveal novel binding partners and thus new mechanisms of action. nih.govfrontiersin.org

Understanding the precise nature of molecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—is fundamental to explaining the compound's biological effects and for the rational design of second-generation molecules with enhanced or novel activities. mdpi.comgatech.edu

Applications in Chemical Biology Tool Development

The unique structure and biological activity of this compound make it an excellent candidate for development into a chemical biology tool. frontiersin.org By modifying the core structure with specific functional groups, it can be transformed into a molecular probe to investigate biological pathways and identify protein targets. rsc.orgnih.gov

Future development in this area will focus on:

Affinity-Based Probes : Synthesizing derivatives of this compound tagged with reporter molecules like biotin (B1667282) or fluorescent dyes. cancerbiomed.org These probes can be used in pull-down assays to isolate and identify binding proteins from cell lysates. nih.gov

Photoaffinity Labeling : Creating analogs equipped with photo-reactive groups (e.g., diazirines, aryl azides). rsc.orgcancerbiomed.org Upon UV irradiation, these probes form covalent bonds with their target proteins in living cells, allowing for the capture of even transient or weak interactions. rsc.org

Bioorthogonal Probes : Incorporating bioorthogonal handles (e.g., alkynes or azides) into the bibenzyl structure. cancerbiomed.org These can be used in live-cell imaging and proteomic studies to track the molecule's distribution and interactions in its native environment.

The development of such tools would not only solidify our understanding of its known anti-tyrosinase activity but could also uncover entirely new cellular functions and therapeutic applications. frontiersin.orgnih.gov

Table 2: Comparison of Chemical Probe Strategies

Probe Type Mechanism Advantages Disadvantages
Labeled Probes The natural product is tagged with a reporter (e.g., biotin) to detect interactions with target proteins. nih.govcancerbiomed.org High specificity and direct detection of interactions. cancerbiomed.org The tag may alter the compound's biological activity or binding specificity. nih.gov
Label-Free Probes Identifies targets by observing changes in protein stability (e.g., thermal shift) in the presence of the unmodified natural product. nih.govcancerbiomed.org Avoids modification of the natural product, preserving its native properties. nih.gov May struggle with transient interactions or low-abundance targets. cancerbiomed.org

| Photoaffinity Probes | A photo-reactive group on the probe forms a covalent bond with the target upon UV activation, capturing the interaction. rsc.orgcancerbiomed.org | Can capture weak or transient interactions directly in live cells. rsc.org | Requires UV irradiation, which can potentially damage cells. |

Interdisciplinary Approaches Integrating Omics Data with Compound Studies

The future of natural product research lies in the integration of multiple data types to build a holistic understanding of a compound's role in complex biological systems. nih.gov An interdisciplinary approach combining traditional pharmacology with 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) will be essential for fully elucidating the impact of this compound. rsc.orgeuropa.eu

Future research should focus on:

Metabolomic Profiling : Using metabolomics to study how treatment with this compound alters the metabolic landscape of cells or organisms. cdnsciencepub.comnih.gov This can reveal downstream effects and pathway modulations that are not immediately obvious from direct target-binding studies.

Transcriptomic and Proteomic Analysis : Performing RNA-seq and mass spectrometry-based proteomics to identify changes in gene and protein expression in response to the compound. This can help to construct the molecular pathways and networks affected by its activity.

Integrated Multi-Omics Analysis : Combining data from genomics, metabolomics, and proteomics using advanced bioinformatics and machine learning algorithms. nih.govacs.orgresearchgate.netbiorxiv.org This systems-level view can uncover correlations between biosynthetic gene clusters, metabolite production, and biological activity, leading to a more comprehensive understanding of the compound's function. rsc.org

By integrating these diverse datasets, researchers can move from a single-target perspective to a network-level understanding of how this compound exerts its effects, paving the way for more sophisticated applications in medicine and biotechnology. arxiv.org

Q & A

Q. What experimental methodologies are recommended for determining the tyrosinase inhibitory activity of 2,4,3',5'-Tetrahydroxybibenzyl?

  • Answer : Use competitive inhibition assays with mushroom tyrosinase (e.g., Agaricus bisporus tyrosinase) and L-DOPA as the substrate. Measure activity via spectrophotometric monitoring of dopachrome formation at 475 nm. Include oxyresveratrol and piceatannol as comparative controls, as structural analogs ( ). Validate results with Lineweaver-Burk plots to confirm competitive inhibition kinetics .

Q. How is the structure of this compound elucidated in natural product isolation studies?

  • Answer : Combine NMR (¹H, ¹³C, HMBC, and COSY) for functional group identification and stereochemical analysis. Confirm absolute configuration via single-crystal X-ray diffraction (Flack parameter < 0.1). Reference spectral data against synthetic standards or structurally related bibenzyl derivatives (e.g., polychlorinated bibenzyls from Rhododendron minutiflorum) .

Q. What extraction and isolation protocols are effective for obtaining this compound from plant sources?

  • Answer : Use ethanol-water (7:3 v/v) for maceration, followed by liquid-liquid partitioning with ethyl acetate. Purify via silica gel chromatography (gradient elution with hexane/ethyl acetate) and finalize with preparative TLC or HPLC (C18 column, methanol-water mobile phase). Monitor purity via UV-Vis (λmax ~290 nm) and IR (O-H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation patterns) influence the tyrosinase inhibitory activity of bibenzyl derivatives?

  • Answer : The 4-substituted resorcinol moiety (hydroxyl groups at C-2, C-4, C-3', and C-5') is critical. For example, this compound shows higher activity (RAᵇ = 546F) than oxyresveratrol (RAᵇ = 33.4F) due to reduced steric hindrance from the bibenzyl backbone. Compare analogs like 3,4,3',5'-Tetrahydroxybibenzyl (RAᵇ = 32.7F) to assess positional effects .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Answer : Cross-validate NMR assignments with HMBC and NOESY correlations. For ambiguous cases (e.g., overlapping signals), use isotopic labeling or computational modeling (DFT-based chemical shift predictions). If crystallography is impractical, compare with published data for chlorinated analogs (e.g., 2,4,3',5'-tetrachloro derivatives) to infer substitution patterns .

Q. How can synthetic routes for this compound be optimized for scalability and yield?

  • Answer : Start with oxyresveratrol as a precursor and employ catalytic hydrogenation (Pd/C, H₂, 50 psi) in ethanol. Optimize reaction time (4–6 hrs) and temperature (25–40°C) to minimize over-reduction. Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and confirm purity with HRESIMS (m/z [M−H]⁻ = 274.05) .

Q. What experimental designs distinguish competitive vs. non-competitive inhibition mechanisms in enzyme kinetics studies?

  • Answer : Perform dose-response assays at varying substrate concentrations. For competitive inhibition, observe increased Kₘ with unchanged Vₘₐₓ. Use Cheng-Prusoff equation (IC₅₀ = Kᵢ(1 + [S]/Kₘ)) to calculate inhibition constants. Contrast with non-competitive inhibitors (e.g., 3,4-Dihydroxybenzaldehyde-O-ethylxime), which reduce Vₘₐₓ without affecting Kₘ .

Q. How can researchers validate the biological relevance of in vitro tyrosinase inhibition data for this compound?

  • Answer : Conduct ex vivo assays using B16 melanoma cells to measure melanin production (absorbance at 405 nm). Pair with cytotoxicity assays (MTT or Alamar Blue) to ensure specificity. For in vivo relevance, use zebrafish embryo models to assess depigmentation effects and toxicity thresholds .

Methodological Notes

  • Data Reproducibility : Standardize enzyme sources (e.g., commercial vs. plant-extracted tyrosinase) and buffer conditions (pH 6.8 phosphate buffer) to minimize variability.
  • Analytical Cross-Validation : Combine HPLC-DAD with LC-MS for purity assessment, referencing UV spectra (λmax ~290 nm) and molecular ion peaks .
  • Structural Analogues : Use polychlorinated bibenzyls (e.g., 2,4,3',5'-tetrachloro derivatives) as negative controls to isolate hydroxylation-dependent bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.